Piriprost potassium Piriprost potassium Piriprost is a structural analog of prostaglandin I2 (PGI2) with low IP receptor-mediated activity. Piriprost inhibits 5-lipoxygenase with an IC50 around 100 µM, as measured by the release of 5-HETE from cultured myometrial cells. Piriprost inhibits the release of histamine and leukotrienes from isolated porcine lung cells with an IC50 of 0.11 µM, implicating its role in inflammation and allergic responses.
Brand Name: Vulcanchem
CAS No.: 88851-62-1
VCID: VC21236903
InChI: InChI=1S/C26H35NO4.K/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19;/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31);/q;+1/p-1/b16-15+;/t21-,22+,25+;/m0./s1
SMILES: CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+]
Molecular Formula: C26H34KNO4
Molecular Weight: 463.6 g/mol

Piriprost potassium

CAS No.: 88851-62-1

Cat. No.: VC21236903

Molecular Formula: C26H34KNO4

Molecular Weight: 463.6 g/mol

* For research use only. Not for human or veterinary use.

Piriprost potassium - 88851-62-1

Specification

Description Piriprost is a structural analog of prostaglandin I2 (PGI2) with low IP receptor-mediated activity. Piriprost inhibits 5-lipoxygenase with an IC50 around 100 µM, as measured by the release of 5-HETE from cultured myometrial cells. Piriprost inhibits the release of histamine and leukotrienes from isolated porcine lung cells with an IC50 of 0.11 µM, implicating its role in inflammation and allergic responses.
CAS No. 88851-62-1
Molecular Formula C26H34KNO4
Molecular Weight 463.6 g/mol
IUPAC Name potassium;5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate
Standard InChI InChI=1S/C26H35NO4.K/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19;/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31);/q;+1/p-1/b16-15+;/t21-,22+,25+;/m0./s1
Standard InChI Key UFJDMFZMRXDIKI-FFGYHVHASA-M
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+]
SMILES CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+]
Canonical SMILES CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+]

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